molecular formula C9H5ClF2O3S B15253130 5,7-difluoro-2H-chromene-3-sulfonyl chloride CAS No. 1235441-64-1

5,7-difluoro-2H-chromene-3-sulfonyl chloride

Cat. No.: B15253130
CAS No.: 1235441-64-1
M. Wt: 266.65 g/mol
InChI Key: OBKVEIGPOUOMRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 5,7-difluoro-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

5,7-difluoro-2H-chromene+ClSO3H5,7-difluoro-2H-chromene-3-sulfonyl chloride+HCl\text{5,7-difluoro-2H-chromene} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} 5,7-difluoro-2H-chromene+ClSO3​H→5,7-difluoro-2H-chromene-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines, pyridine

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

5,7-Difluoro-2H-chromene-3-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical agents.

    Material Science: In the preparation of functional materials with specific properties.

    Biological Studies: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 5,7-difluoro-2H-chromene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Difluoro-2H-chromene-3-sulfonic acid
  • 5,7-Difluoro-2H-chromene-3-sulfonamide
  • 5,7-Difluoro-2H-chromene-3-sulfonate ester

Uniqueness

5,7-Difluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

1235441-64-1

Molecular Formula

C9H5ClF2O3S

Molecular Weight

266.65 g/mol

IUPAC Name

5,7-difluoro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H5ClF2O3S/c10-16(13,14)6-3-7-8(12)1-5(11)2-9(7)15-4-6/h1-3H,4H2

InChI Key

OBKVEIGPOUOMRU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2F)F)S(=O)(=O)Cl

Origin of Product

United States

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